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Ethyl 3-(2-hydroxyphenyl)propanoate

Natural product chemotyping Flavour authenticity Tonka bean replacer

Flavorists formulating tonka bean replacers often encounter regioisomeric mismatch-the para isomer and methyl ester lack the coumarinic-vanilla signature of authentic tonka extract. Ethyl 3-(2-hydroxyphenyl)propanoate (CAS 20921-04-4) is the ortho-hydroxylated ester at the highest natural titre in tonka beans (0.22-0.32 mg/g) and the only isomer with JECFA full-specification GRAS clearance (FEMA 4758). • Dominant melilotate ester in tonka chemotype-ensures analytically correct reconstitution • Defined m.p. 39-42 °C simplifies solid fragrance compounding • Characterized b.p. 281-283 °C supports process modelling and flavour retention prediction

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 20921-04-4
Cat. No. B1590479
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(2-hydroxyphenyl)propanoate
CAS20921-04-4
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CC=CC=C1O
InChIInChI=1S/C11H14O3/c1-2-14-11(13)8-7-9-5-3-4-6-10(9)12/h3-6,12H,2,7-8H2,1H3
InChIKeyHXMJMZSXBPHDKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble to insoluble
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Melilotate – Identity and Functional Classification


Ethyl 3-(2-hydroxyphenyl)propanoate (CAS 20921-04-4, FEMA 4758, JECFA 2202) is a phenylpropanoid ester belonging to the fatty acid ester class, formally designated as benzenepropanoic acid, 2-hydroxy-, ethyl ester [1]. It is an ortho-hydroxylated ethyl ester solid (m.p. 39–42 °C, purity ≥95%) with a characteristic spicy, sweet, creamy, coumarin-vanilla tonality [2]. JECFA has evaluated it as a full-specification flavouring agent with no safety concern at current dietary intake levels (2014, Session 79) [3]. Its procurement relevance spans flavour reconstitution, fragrance formulation, and use as a synthetic aroma intermediate [4].

Regulatory JECFA-evaluated flavouring agent with FEMA GRAS status
Character Reported coumarin–vanilla flavour profile for reconstitution studies
Application Supports flavour, fragrance, and synthetic intermediate workflows

Why Generic Ester Substitution Fails


In-class phenylpropanoate esters cannot be interchanged without measurable loss of flavour fidelity and natural-abundance authenticity. The ortho (2-) hydroxyl position of ethyl 3-(2-hydroxyphenyl)propanoate generates a distinct coumarin–vanilla organoleptic profile explicitly absent in the para (4-) isomer and attenuated in the methyl ester, as confirmed by Firmenich patent disclosures and GC-MS/HPLC tonka bean chemotyping [1][2]. Procurement based solely on generic phenylpropanoid ester classification therefore risks delivering an ingredient that lacks the targeted coumarinic sweetness and complexity required for flavour reconstitution and fragrance compounding [3].

Methyl ester substitute Lacks coumarin–vanilla primacy claim; organoleptic specificity may shift away from target profile
Para-hydroxy isomer No reported coumarin–vanilla character; food-use regulatory clearance absent
Generic ester class Positional isomerism and ester-group identity critically define flavour performance

Differentiation Evidence vs. Closest Analogs


Natural Abundance Advantage in Tonka Bean

In the defining natural source of coumarinic flavour—tonka bean (Dipteryx odorata)—ethyl 3-(2-hydroxyphenyl)propanoate (ethyl melilotate) is the dominant melilotate ester, present at 7- to 22-fold higher concentrations than methyl melilotate across extraction methods [1]. This quantitative abundance directly establishes its primacy as the natural vector of the coumarin–vanilla character that formulators seek to replicate.

Natural abundance in tonka bean
Head-to-head
7× to 22× higher concentration vs. methyl ester
Supports natural-abundance authenticity for tonka bean reconstitution
HPLC quantification, CO₂ and ethanolic extraction
Natural product chemotyping Flavour authenticity Tonka bean replacer

Patent-Backed Coumarin-Vanilla Primacy

Firmenich SA's patent WO2013000595 explicitly establishes ethyl 3-(2-hydroxyphenyl)propanoate as the preferred ester for imparting or reinforcing a coumarine and/or vanilla tonality, stating it is 'particularly appreciated in flavor for the reconstitution of coumarine,' bringing 'sweetness, extends vanilla character, provides sweet-cream-vanilla character and complexity' [1]. The methyl analog is listed as an alternative but without the same qualitative emphasis, making the ethyl ester the patent-defended choice for coumarin-flavour applications.

Patent-backed flavour primacy
Reported
Ethyl ester explicitly preferred for coumarin reconstitution; methyl listed without emphasis
Supports flavour reconstitution target selection
Firmenich patent WO2013000595
Flavour chemistry Coumarin reconstitution Vanilla tonality extension

Physical Form and Volatility Advantage

Ethyl 3-(2-hydroxyphenyl)propanoate is a white solid at ambient temperature (m.p. 39–42 °C) with a boiling point of 281–283 °C [1][2]. By contrast, the methyl analog (CAS 20349-89-7) has a reported melting point of 40–42 °C but lacks a published boiling point in authoritative databases , and its vapour pressure data remains unavailable. The ethyl ester's fully characterised volatility profile benefits formulation engineers calculating headspace partitioning and thermal stability boundaries in flavour delivery systems.

Volatility data completeness
Reported
Boiling point 281–283 °C; vapour pressure data available
Enables process modelling; methyl ester lacks volatility data
NIST, JECFA sources
Physicochemical property Volatility Formulation handling

Ortho-Hydroxy Positional Advantage for Coumarin Tonality

The ortho (2-hydroxy) substitution pattern on the phenyl ring of ethyl 3-(2-hydroxyphenyl)propanoate is structurally analogous to the dihydrocoumarin motif; this positional isomerism enables the coumarin–vanilla organoleptic character documented in the FEMA GRAS profile and the Firmenich patent [1][2]. In contrast, the para (4-hydroxy) isomer, ethyl 3-(4-hydroxyphenyl)propanoate (CAS 23795-02-0), has no published organoleptic description of coumarinic or vanilla tonality in major flavour databases . The ortho-hydroxy configuration is thus inferred to be a structural determinant of the sought-after flavour profile.

Ortho-hydroxy positional effect
Class-level
2-OH isomer shows coumarin–vanilla character; 4-OH isomer lacks reported profile
Ortho configuration may support targeted flavour character
Data to verify; no quantitative odour thresholds
Structure–odour relationship Phenolic ester Positional isomer

JECFA Regulatory Clearance Advantage

Ethyl 3-(2-hydroxyphenyl)propanoate holds a Full JECFA specification (JECFA No. 2202) with an Acceptable Daily Intake (ADI) of 'No safety concern at current levels of intake when used as a flavouring agent,' evaluated in 2014 (Session 79) alongside FEMA GRAS status (FEMA 4758) [1][2]. By contrast, methyl 3-(2-hydroxyphenyl)propanoate (CAS 20349-89-7) lacks a JECFA evaluation and does not hold a FEMA GRAS number, limiting its direct use in food flavourings without additional regulatory submission . This regulatory asymmetry makes the ethyl ester the only immediately deployable ortho-hydroxyphenylpropanoate for food and beverage applications in jurisdictions recognising JECFA/FEMA standards.

Regulatory clearance status
Specification review
JECFA Full specification + FEMA GRAS vs. no evaluation for methyl ester
Regulatory clearance supports food-use deployment context
Evaluated 2014, ADI no safety concern
Food safety Regulatory compliance GRAS specification

Application Scenarios for Ethyl Melilotate


Coumarin-Vanilla Flavour Reconstitution

When developing a tonka-bean-type or coumarin-vanilla flavour, ethyl 3-(2-hydroxyphenyl)propanoate is the single ortho-hydroxyphenylpropanoate ester with established JECFA GRAS clearance and a patent-backed claim for coumarin reconstitution [1][2]. Its natural abundance in tonka beans (0.14–0.32 mg/g vs. 0.01–0.03 mg/g for the methyl ester) confirms its authenticity as a coumarinic flavour vector [3]. Use levels in GRAS flavour applications are referenced via FEMA 4758, providing a direct regulatory framework for dosage.

Natural Tonka Bean Absolute Replacer Accord

Perfumers and flavourists building a synthetic tonka bean absolute replacer require the compound present at highest natural titre alongside coumarin. Ethyl melilotate, quantified at 0.22–0.32 mg/g in tonka beans versus 0.01–0.03 mg/g for methyl melilotate, represents the dominant melilotate ester in the natural extract and is therefore the analytically correct ingredient for replicating the bean's full chemotype [1]. Its white solid form and defined melting point (39–42 °C) also simplify compounding in solid fragrance delivery formats.

Thermally Processed Flavour Applications

In baked goods, heated beverages, or retorted products, formulators must rely on compounds with known boiling points and vapour pressures to predict flavour retention. Ethyl 3-(2-hydroxyphenyl)propanoate offers a characterised boiling point of 281–283 °C and a predicted vapour pressure of 0.0±0.6 mmHg at 25 °C, whereas the methyl analog lacks published volatility data [1][2]. This data completeness directly supports process modelling, headspace calculations, and shelf-life stability assessment in industrial flavour delivery systems.

Pharmaceutical Intermediates via Ortho-Hydroxyl Reactivity

The ortho-hydroxyl group enables intramolecular hydrogen bonding and facilitates cyclisation reactions (e.g., to coumarin-type scaffolds) that are inaccessible to the para isomer. Ethyl 3-(2-hydroxyphenyl)propanoate's bifunctional phenol-ester architecture is exploited in synthetic routes to dihydrocoumarin derivatives and as a building block for anti-diabetic lead compounds targeting PPARα/γ dual agonism [1]. Procuring the ortho isomer ensures the correct regioisomeric starting material for these specific transformations.

Application
Selection Property
Validation Focus
Coumarin–vanilla flavour reconstitution
JECFA/FEMA clearance, coumarin–vanilla character
Flavour fidelity vs. tonka bean chemotype; patent-backed application support
Natural tonka bean replacer accord
Highest natural abundance ester, solid form for compounding
Replication of natural chemotype; compounding compatibility
Thermally processed flavour applications
Characterised volatility data (b.p., vapour pressure)
Headspace modelling, thermal stability prediction
Pharmaceutical intermediate synthesis
Ortho-hydroxyl reactivity for cyclisation
Regioisomeric starting material; synthetic route compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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